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Compound of Interest

Compound Name: 2-Hydroxytetrahydrofuran

Cat. No.: B017549

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
hydroxytetrahydrofuran, a key heterocyclic compound relevant in various chemical and
pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for
its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
hydroxytetrahydrofuran in solution. The following sections detail the proton (*H) and carbon-
13 (**C) NMR data.

'H NMR Spectroscopy

The *H NMR spectrum of 2-hydroxytetrahydrofuran in deuterated chloroform (CDCIs) exhibits
characteristic signals corresponding to the protons in its five-membered ring structure. The
hemiacetal proton at the C2 position is notably deshielded.
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Proton Assignment Chemical Shift (8) ppm Multiplicity
H-2 5.63-5.61 Multiplet
H-5 3.80-3.76 Multiplet
H-3, H-4 2.10-1.91 Multiplet

Table 1. 1H NMR Spectral Data for 2-Hydroxytetrahydrofuran in CDCls.[1]

3C NMR Spectroscopy

Experimental 13C NMR data for 2-hydroxytetrahydrofuran is not readily available in publicly
accessible databases. However, based on the known chemical shifts of tetrahydrofuran and the
substituent effects of a hydroxyl group, the following chemical shift ranges can be predicted.
The carbon atom C-2, being bonded to two oxygen atoms (one ether and one hydroxyl group),
is expected to be the most downfield signal. The C-5 carbon, adjacent to the ring oxygen, will
also be deshielded compared to the C-3 and C-4 carbons.

Carbon Assignment Predicted Chemical Shift () ppm
C-2 95 - 105

C-5 65-75

C-3,C-4 20 - 35

Table 2: Predicted 13C NMR Spectral Data for 2-Hydroxytetrahydrofuran.

Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxytetrahydrofuran is characterized by absorption bands
corresponding to its key functional groups: the hydroxyl group (O-H) and the ether linkage (C-
0-C).
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Vibrational Mode Frequency Range (cm™?) Intensity
O-H stretch (alcohol) 3600 - 3200 Strong, Broad
C-H stretch (alkane) 3000 - 2850 Medium

C-O stretch (ether) 1150 - 1050 Strong

C-O stretch (alcohol) 1050 - 1000 Medium

Table 3: Characteristic IR Absorption Bands for 2-Hydroxytetrahydrofuran.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-hydroxytetrahydrofuran results in
fragmentation patterns characteristic of cyclic ethers and alcohols. The molecular ion peak (m/z
88) may be observed, but the spectrum is typically dominated by fragment ions resulting from
the loss of small molecules or radical species.

m/z Proposed Fragment Significance

88 [CaHsO2]* Molecular lon

42 [CsHe]* or [C2H20]* Base Peak

41 [CsHs]* Second Highest Peak
31 [CH20H]* Third Highest Peak

Table 4: Key Mass Spectrometry Fragmentation Data for 2-Hydroxytetrahydrofuran.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-
hydroxytetrahydrofuran.

NMR Spectroscopy Protocol

Sample Preparation:
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o Weigh approximately 5-10 mg of purified 2-hydroxytetrahydrofuran into a clean, dry NMR
tube.

e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate until the sample is fully dissolved.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher frequency for *3C observation.

e Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-120 ppm.

Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase correct the resulting spectra.

e Perform baseline correction.
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o Calibrate the chemical shift axis using the TMS signal (6 = 0.00 ppm).

 Integrate the signals in the *H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

o Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth
dampened with isopropanol and allowing it to dry completely.

e Place a single drop of neat 2-hydroxytetrahydrofuran directly onto the center of the ATR
crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1.

Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to generate the final absorbance or transmittance spectrum.

o Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Gas Chromatography-
Mass Spectrometry - GC-MS)

Sample Preparation:
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e Prepare a dilute solution of 2-hydroxytetrahydrofuran (approximately 100 ug/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS System and Conditions:

e Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x
0.25 pm).

« Injector: Split/splitless injector, operated in splitless mode.
e Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 250 °C.
o Final hold: 5 minutes at 250 °C.
e Mass Spectrometer: Quadrupole or ion trap mass analyzer.
¢ lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: m/z 30-200.
e Scan Speed: 2 scans/second.
Data Analysis:

« |dentify the chromatographic peak corresponding to 2-hydroxytetrahydrofuran based on its
retention time.

o Extract the mass spectrum for this peak.

« |dentify the molecular ion and major fragment ions.
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o Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of Molecular Dynamics and Analytical

Workflow
Tautomeric Equilibrium

2-Hydroxytetrahydrofuran exists in a dynamic equilibrium with its open-chain tautomer, 4-
hydroxybutanal. This ring-chain tautomerism is a key aspect of its chemical reactivity.[2][3]
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Tautomeric equilibrium of 2-hydroxytetrahydrofuran.

Conformational Isomerism of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and undergoes pseudorotation between
two main low-energy conformations: the envelope (Cs symmetry) and the twist (C2 symmetry)

Envelope (Cs)

Pseudorotation
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Twist (C2)
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Conformational isomers of the tetrahydrofuran ring.

General Spectroscopic Analysis Workflow

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b017549?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydro-2-hydroxyfuran
https://www.tandfonline.com/doi/abs/10.1080/00387019608007056
https://www.benchchem.com/product/b017549?utm_src=pdf-body-img
https://www.benchchem.com/product/b017549?utm_src=pdf-body
https://www.benchchem.com/product/b017549?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 2-hydroxytetrahydrofuran.

Sample Preparation

Purified Sample

e AN

Spectroscopic Analysix
l IR (ATR-FTIR) I MS (GC-MS)

~ 7
/Data Pracessing ) retation\

Process Spectra

Assign Signals

(Structure EIucidatiorD

- J

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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